molecular formula C12H15N3O2 B1527995 Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate CAS No. 1346447-43-5

Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate

Cat. No. B1527995
M. Wt: 233.27 g/mol
InChI Key: WRNKMGRTVONKFM-UHFFFAOYSA-N
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Description

Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate is a chemical compound with the empirical formula C12H15N3O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate is 233.27 . The SMILES string, which is a form of notation for describing the structure of chemical species using short ASCII strings, for this compound is CC(C)(C)OC(=O)Nc1ccc2cc[nH]c2n1 .


Physical And Chemical Properties Analysis

Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility would typically be found on a Material Safety Data Sheet (MSDS) or similar resources.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate, as part of a compound, displays significant hydrogen bonding interactions, particularly between acidic protons from alkynes (C–H···O) and amides (N–H···O) with carbonyl oxygen atoms as acceptor partners. This interaction induces columnar stacking in the crystal structure, leading to anisotropic columns that pack side by side in an antiparallel fashion, mostly through (alkyne) CH···O=C (carbamate) interactions. This structural feature is crucial for understanding the molecular orientation and electric dipole moments in compounds containing tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate, which has implications for materials science and molecular electronics (Baillargeon, Lussier, & Dory, 2014).

Process Development and Synthesis

The synthesis of tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate related compounds involves efficient and scalable processes. For instance, a practical synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, has been developed. This synthesis starts from readily available materials and employs a one-pot, two-step telescoped sequence, demonstrating the compound's relevance in the development of pharmaceutical intermediates and the significance of efficient synthesis methods in drug development (Li et al., 2012).

Safety And Hazards

This compound is classified as a Combustible Solid under the Storage Class Code 11 . The flash point is not applicable . As with all chemicals, it should be handled with appropriate personal protective equipment and in a well-ventilated area.

properties

IUPAC Name

tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-9-5-4-8-6-7-13-10(8)14-9/h4-7H,1-3H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNKMGRTVONKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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